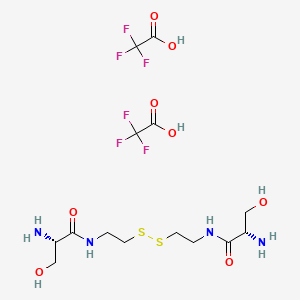
N,N'-Bis(serinyl)cystamine bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of serine and cystamine moieties, which are linked together and further stabilized by trifluoroacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) typically involves the reaction of serine derivatives with cystamine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final product.
Industrial Production Methods
Industrial production of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked polymers, while reduction can yield thiol-containing compounds.
Scientific Research Applications
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Industry: The compound is used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biological processes, including protein folding and stabilization. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(acryloyl)cystamine: This compound is used as a reversible cross-linker for polyacrylamide gels and has applications in DNA purification and hydrogel fabrication.
N,N’-Bis(acryloyl)cystinamide: Known for its use in the preparation of reduction-sensitive nanohydrogels for drug delivery.
Uniqueness
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) stands out due to its unique combination of serine and cystamine moieties, which provide distinct chemical and biological properties. The presence of trifluoroacetate groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
147529-88-2 |
|---|---|
Molecular Formula |
C14H24F6N4O8S2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyldisulfanyl]ethyl]-3-hydroxypropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O4S2.2C2HF3O2/c11-7(5-15)9(17)13-1-3-19-20-4-2-14-10(18)8(12)6-16;2*3-2(4,5)1(6)7/h7-8,15-16H,1-6,11-12H2,(H,13,17)(H,14,18);2*(H,6,7)/t7-,8-;;/m0../s1 |
InChI Key |
YFKCJNFUNGJCLQ-FOMWZSOGSA-N |
Isomeric SMILES |
C(CSSCCNC(=O)[C@H](CO)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CSSCCNC(=O)C(CO)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















